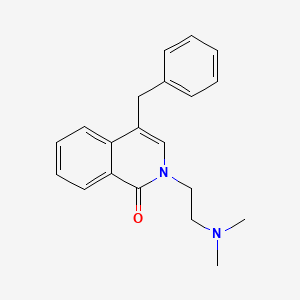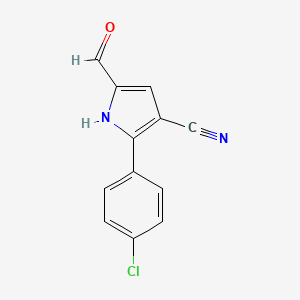
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with a 4-chlorophenyl group, a formyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable pyrrole derivative under specific conditions to introduce the formyl and carbonitrile groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-amine.
Substitution: 2-(4-Methoxyphenyl)-5-formyl-1H-pyrrole-3-carbonitrile.
Scientific Research Applications
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carboxylic acid
- 2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-amine
- 2-(4-Methoxyphenyl)-5-formyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-(4-Chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the combination of formyl and carbonitrile groups provides versatile sites for further chemical modifications .
Properties
CAS No. |
872706-11-1 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-formyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)12-9(6-14)5-11(7-16)15-12/h1-5,7,15H |
InChI Key |
VDQIAZBMQPFFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(N2)C=O)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
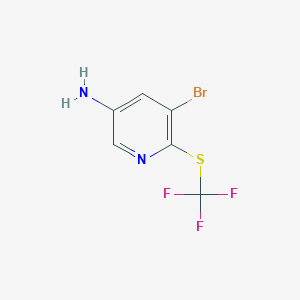
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
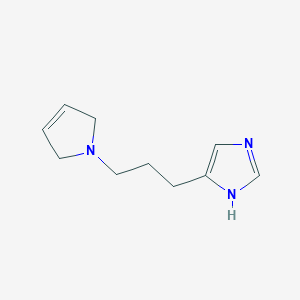



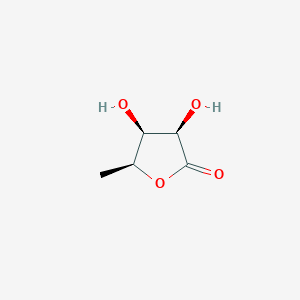
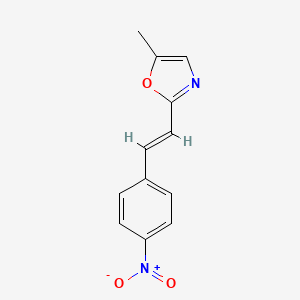

![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
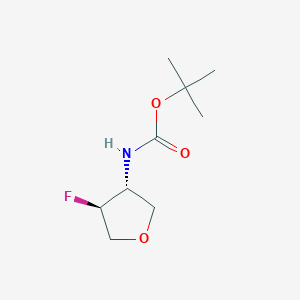
![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
